N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide
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Overview
Description
N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE typically involves the reaction of 3-nitrobenzoyl chloride with N-(13-dimethyl-1H-pyrazol-4-yl)methylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved may include the modulation of signaling pathways and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 3-(4-nitrophenyl)-1H-pyrazole
- 4-(dimethylamino)-3-nitrobenzamide
Uniqueness
N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE is unique due to its specific structural features, such as the presence of both a pyrazole ring and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14N4O3 |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C13H14N4O3/c1-9-11(8-16(2)15-9)7-14-13(18)10-4-3-5-12(6-10)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,18) |
InChI Key |
AUJXAFOBDXHWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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